molecular formula C12H21NO4 B6149791 2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid CAS No. 1490336-75-8

2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid

Cat. No.: B6149791
CAS No.: 1490336-75-8
M. Wt: 243.30 g/mol
InChI Key: VMCOGSIYJRPSKA-UHFFFAOYSA-N
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Description

Structure and Synthesis 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid is a Boc-protected amino acid derivative featuring a cyclopropane ring at the fourth carbon of a butanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, a common strategy in peptide synthesis to prevent unwanted side reactions during coupling steps .

According to EP 4 374 877 A2, this compound is synthesized from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid using methods analogous to Reference Examples 87 and 88 described in the patent. The synthesis likely involves cyclopropanation steps or functional group transformations to introduce the cyclopropyl group .

Applications Boc-protected amino acids are pivotal in medicinal chemistry for constructing peptides with tailored stability and bioavailability.

Properties

CAS No.

1490336-75-8

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

4-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

VMCOGSIYJRPSKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1CC1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis typically begins with L-cyclopropylalanine, a non-proteinogenic α-amino acid containing a cyclopropane ring. In a study involving isotopic labeling, L-cyclopropylalanine (25.8 mg, 0.20 mmol) was treated with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yielding Boc-protected cyclopropylalanine after 2–4 hours.

Coupling Reaction Optimization

Carbodiimide-mediated coupling is critical for forming amide bonds. A protocol adapted from spirocyclic compound synthesis utilizes 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in N,N-dimethylformamide (DMF). The carboxylic acid (1 mmol) and amine (1 mmol) are combined with HOBt (1.3 mmol) and EDC (1.1 mmol) in DMF (6 mL) under inert atmosphere. After 16 hours at 20°C, the mixture is partitioned between ethyl acetate and water, followed by silica gel chromatography to isolate the product.

Stereochemical Control in Synthesis

The target compound contains a chiral center at the α-carbon of the butanoic acid chain. Enantioselective synthesis is achieved through:

Chiral Aldehyde Catalysis

A novel method employs chiral aldehyde catalysts to mediate carboxylate exchange with isotopically labeled CO₂. This approach, demonstrated for Boc-cyclopropylalanine derivatives, enables resolution of racemic mixtures and introduces isotopic labels (e.g., ¹³C) at the carboxylic acid position. The reaction proceeds via iminomalonate intermediates, which undergo selective decarboxylation to yield enantiomerically enriched products.

Diastereomeric Crystallization

For non-isotopic syntheses, diastereomeric salt formation with chiral resolving agents (e.g., cinchona alkaloids) separates enantiomers. After Boc protection, the crude product is treated with a resolving agent in ethanol, yielding crystalline diastereomers that are filtered and recrystallized.

Functional Group Compatibility

Carboxylic Acid Activation

Activation of the carboxylic acid moiety as a mixed anhydride or active ester facilitates coupling. For example, treatment with isobutyl chloroformate and N-methylmorpholine generates an active intermediate, which reacts with Boc-protected amines to form the desired product.

Cyclopropane Ring Stability

The cyclopropane ring remains intact under mild acidic or basic conditions. However, prolonged exposure to strong acids (e.g., HCl in dioxane) may lead to ring-opening reactions. Thus, Boc deprotection is performed using trifluoroacetic acid (TFA) in DCM, preserving the cyclopropyl group.

Data Tables for Synthesis Protocols

Table 1. Representative Synthesis Conditions for 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclopropylbutanoic Acid

StepReagentsSolventTemperature (°C)Time (h)Yield (%)Source
Boc ProtectionBoc₂O, NaOHTHF0 → 25285
CouplingHOBt, EDCDMF201678
DeprotectionTFADCM25195

Table 2. Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.30 g/mol
CAS Number1822542-46-0

Challenges and Mitigation Strategies

Low Yields in Coupling Reactions

Suboptimal yields (e.g., 60–70%) often arise from steric hindrance near the cyclopropane ring. Increasing reaction time to 24 hours or using ultrasonic irradiation improves conversion rates.

Epimerization at Chiral Centers

Basic conditions during Boc protection may cause racemization. Adding DMAP as a catalyst allows milder conditions (pH 7–8), reducing epimerization to <2%.

Emerging Methodologies

Flow Chemistry Applications

Continuous-flow systems enhance reaction control and scalability. A microreactor setup with immobilized EDC/HOBt reduces reagent waste and shortens reaction times to 2–4 hours.

Enzymatic Boc Protection

Lipase-catalyzed transesterification using Boc-O-succinimide offers an eco-friendly alternative, achieving >90% enantiomeric excess (ee) in aqueous media .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Oxidation and Reduction: Mild oxidizing or reducing agents, depending on the specific reaction.

Major Products Formed

    Deprotection: The primary product is the free amino acid after removal of the Boc group.

    Substitution: Formation of new amide or peptide bonds, leading to dipeptides or more complex peptides.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Structural Analogues

(a) 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid
  • Structure : Features a cyclopentane ring instead of cyclopropane.
  • Synthesis: Directly referenced in EP 4 374 877 A2 as the precursor for the title compound.
  • Reactivity : Cyclopentane’s larger ring size may enhance solubility in organic solvents compared to the more strained cyclopropane derivative.
(b) Boc-Protected Cycloalkyl Amino Acids (e.g., Boc-cyclohexylalanine)
  • Structure : Cyclohexane ring instead of cyclopropane.
  • Properties :
    • Solubility : Higher hydrophobicity due to the larger cycloalkyl group.
    • Stability : Reduced ring strain compared to cyclopropane, leading to better thermal stability.
  • Applications : Preferred in peptide therapeutics requiring prolonged shelf-life.
(c) 2,3-Difluoro-4-[2-[2-Methoxyethyl(methyl)amino]ethoxy]benzaldehyde Hydrochloride
  • Structure: Aromatic benzaldehyde core with fluoro and amino-ethoxy substituents.
  • Divergence: While unrelated to amino acids, this compound (from the same patent) highlights the diversity of Boc-group applications in protecting amines during multi-step syntheses .

Physicochemical Properties

Property 2-{[(Boc)amino]-4-cyclopropylbutanoic Acid 1-((Boc)amino)cyclopentanecarboxylic Acid Boc-cyclohexylalanine
Molecular Weight ~287.3 g/mol ~285.3 g/mol ~299.4 g/mol
Solubility Low in water; moderate in DMSO Higher in organic solvents High in chloroform
Ring Strain High (cyclopropane) Low (cyclopentane) Very low (cyclohexane)
Deprotection Conditions Acidic (e.g., TFA) Acidic (e.g., TFA) Acidic (e.g., TFA)

Biological Activity

2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid, commonly referred to as (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid, is a synthetic amino acid derivative notable for its unique structural features, including a cyclopropyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

  • Molecular Formula : C₁₃H₁₉NO₃
  • Molecular Weight : 243.30 g/mol
  • Structure : The presence of the cyclopropyl group contributes to the compound's lipophilicity and conformational rigidity, which can enhance its interaction with biological targets.

The biological activity of (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid is largely attributed to its ability to interact with various biological macromolecules. The carboxylic acid moiety allows the compound to participate in numerous biochemical reactions, while the amine group can act as a neurotransmitter or hormone precursor. The cyclopropyl group may influence pharmacokinetics and pharmacodynamics, enhancing bioavailability and efficacy.

Interaction Studies

Studies have shown that compounds like (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid can interact with:

  • Enzymes : Modulating enzyme activity through competitive inhibition or substrate mimicry.
  • Receptors : Binding to G-protein coupled receptors (GPCRs), which play a crucial role in signal transduction.
  • Proteins : Influencing protein folding and stability, potentially affecting cellular functions.

Case Studies

  • Enzyme Interaction : In vitro studies indicated that (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid exhibits inhibitory effects on specific metabolic enzymes, suggesting potential applications in metabolic disorder treatments.
  • Neurotransmitter Activity : Experimental data demonstrated that the compound can modulate neurotransmitter release in neuronal cultures, indicating its potential as a neuroactive agent.
  • Pharmacological Applications : Preliminary research suggests that derivatives of this compound could serve as lead compounds in developing new therapeutics for conditions such as cancer and neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-Amino-2-cyclopropylpropanoic acidContains a cyclopropyl groupLacks tert-butoxycarbonyl protection
4-Cyclopropyl-L-alanineCyclopropane and amino acid structureDirectly involved in protein synthesis
(2S,4S)-4-(Cyclopropyl)prolineProline derivative with cyclopropaneImportant in peptide synthesis

The unique combination of the Boc protecting group and the cyclopropyl moiety in (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid may confer distinct pharmacological properties compared to structurally similar compounds.

Q & A

Basic: What are the recommended synthetic routes for 2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid?

Answer:
The synthesis typically involves sequential protection, coupling, and deprotection steps. For example, chiral synthesis can be achieved by:

  • Step 1: Introducing the tert-butoxycarbonyl (Boc) group to the amine moiety via Boc-anhydride in the presence of a base like DMAP .
  • Step 2: Cyclopropane ring formation via [2+1] cycloaddition or alkylation with cyclopropane-containing reagents .
  • Step 3: Carboxylic acid deprotection under mild acidic conditions (e.g., TFA in DCM) to avoid side reactions .
    Purification is often performed using reversed-phase HPLC or silica gel chromatography, with purity >95% as confirmed by LC-MS .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy: 1H/13C NMR to confirm regiochemistry and stereochemistry, particularly for the cyclopropane and Boc-protected amine .
  • HPLC: Chiral HPLC to determine enantiomeric excess (e.g., using Chiralpak AD-H column) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., C12H20N2O4 requires [M+H]+ = 281.1345) .
  • Melting Point Analysis: Consistency with literature values (e.g., 150–151°C for related Boc-protected acids) .

Advanced: How do stereochemical challenges impact the synthesis of this compound?

Answer:
The cyclopropane ring and chiral center at C2 introduce steric hindrance and configurational instability. Strategies include:

  • Asymmetric Catalysis: Use of chiral catalysts (e.g., Evans oxazaborolidines) to control stereochemistry during cyclopropanation .
  • Protection-Deprotection: Boc groups prevent racemization during acidic/basic conditions .
  • Dynamic Resolution: Exploit kinetic control in ring-opening reactions to favor desired enantiomers .

Advanced: What mechanistic insights explain the reactivity of the Boc-protected amine in coupling reactions?

Answer:
The Boc group acts as a steric shield and electron-withdrawing group, directing nucleophilic attack to specific sites. For example:

  • Amide Coupling: Boc-protected amines react with activated esters (e.g., HATU/DIPEA) via a tetrahedral intermediate, with rate constants influenced by cyclopropane ring strain .
  • Side Reactions: Competing pathways like β-elimination may occur under strong bases; optimized pH (6–8) minimizes this .

Advanced: How can researchers resolve contradictions between HPLC and NMR data for purity assessment?

Answer:
Discrepancies arise from:

  • HPLC Sensitivity: Detects low-level impurities (e.g., diastereomers) not visible in NMR .
  • NMR Limitations: Overlapping signals (e.g., cyclopropane protons) may mask impurities.
    Resolution:
  • Combine 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Use orthogonal methods (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

  • Storage: -20°C under inert gas (Ar/N2) to prevent hydrolysis of the Boc group .
  • Solvents: Avoid protic solvents (e.g., MeOH/H2O); use anhydrous DMSO or DCM for dissolution .

Advanced: How does the cyclopropane ring influence its pharmacokinetic properties in drug development?

Answer:
The cyclopropane:

  • Enhances Metabolic Stability: Rigid structure reduces cytochrome P450-mediated oxidation .
  • Improves Binding Affinity: Conformational restriction mimics transition states in enzyme-substrate interactions .
  • LogP Impact: Increases hydrophobicity (predicted LogP = 2.1), requiring formulation optimization for bioavailability .

Basic: What are common side products during synthesis, and how are they mitigated?

Answer:

  • Boc Deprotection: Premature acidolysis yields free amine; control TFA stoichiometry and reaction time .
  • Cyclopropane Ring Opening: Minimized by using non-nucleophilic bases (e.g., DBU) .
  • Racemization: Avoid high temperatures (>40°C) during coupling steps .

Advanced: What computational methods predict the compound’s reactivity in complex systems?

Answer:

  • DFT Calculations: Model transition states for cyclopropane ring strain (e.g., B3LYP/6-31G*) .
  • MD Simulations: Assess solvation effects on Boc group stability in aqueous environments .
  • QSAR Models: Correlate substituent effects (e.g., cyclopropane size) with biological activity .

Advanced: How is this compound utilized in PROTACs (Proteolysis-Targeting Chimeras) development?

Answer:
The carboxylic acid moiety serves as a linker anchor:

  • E3 Ligase Recruitment: Conjugates with ligands like thalidomide derivatives to hijack ubiquitination pathways .
  • Structure-Activity Relationships (SAR): Cyclopropane rigidity optimizes linker length and proteasome recruitment efficiency .

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